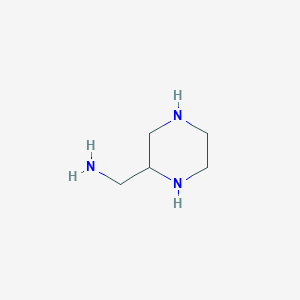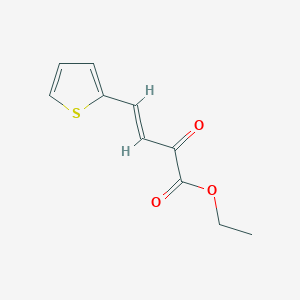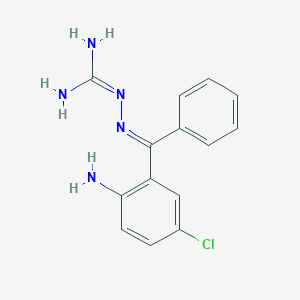
2-Amino-5-chlorobenzophenoneamidinohydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chlorobenzophenoneamidinohydrazone, also known as ACBAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACBAH is a hydrazone derivative of 2-amino-5-chlorobenzophenone, and it has been shown to exhibit a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Amino-5-chlorobenzophenoneamidinohydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 2-Amino-5-chlorobenzophenoneamidinohydrazone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. 2-Amino-5-chlorobenzophenoneamidinohydrazone has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and differentiation.
Biochemische Und Physiologische Effekte
2-Amino-5-chlorobenzophenoneamidinohydrazone has been shown to exhibit a variety of biochemical and physiological effects. In addition to its inhibitory effects on HDACs and PKC, 2-Amino-5-chlorobenzophenoneamidinohydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. 2-Amino-5-chlorobenzophenoneamidinohydrazone has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Amino-5-chlorobenzophenoneamidinohydrazone is its potential as a therapeutic agent in various scientific research areas. Its inhibitory effects on HDACs and PKC make it a potential candidate for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. However, 2-Amino-5-chlorobenzophenoneamidinohydrazone also has limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-5-chlorobenzophenoneamidinohydrazone. One potential area of research is the development of more efficient synthesis methods for 2-Amino-5-chlorobenzophenoneamidinohydrazone, which could improve its availability for scientific research. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 2-Amino-5-chlorobenzophenoneamidinohydrazone, which could provide insight into its mechanism of action. Additionally, further studies are needed to determine the potential toxicity and side effects of 2-Amino-5-chlorobenzophenoneamidinohydrazone, which could inform its potential use as a therapeutic agent in various scientific research areas.
Synthesemethoden
2-Amino-5-chlorobenzophenoneamidinohydrazone can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate, followed by the addition of formic acid and ammonium chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chlorobenzophenoneamidinohydrazone has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 2-Amino-5-chlorobenzophenoneamidinohydrazone has been shown to inhibit the growth of various cancer cell lines, including breast cancer and prostate cancer cells. In neuroscience, 2-Amino-5-chlorobenzophenoneamidinohydrazone has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. In immunology, 2-Amino-5-chlorobenzophenoneamidinohydrazone has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
134867-99-5 |
|---|---|
Produktname |
2-Amino-5-chlorobenzophenoneamidinohydrazone |
Molekularformel |
C14H14ClN5 |
Molekulargewicht |
287.75 g/mol |
IUPAC-Name |
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine |
InChI |
InChI=1S/C14H14ClN5/c15-10-6-7-12(16)11(8-10)13(19-20-14(17)18)9-4-2-1-3-5-9/h1-8H,16H2,(H4,17,18,20)/b19-13+ |
InChI-Schlüssel |
VOMKMECTFJLAPY-CPNJWEJPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C2=C(C=CC(=C2)Cl)N |
SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
Synonyme |
2-amino-5-chlorobenzophenone amidinohydrazone 2-amino-5-chlorobenzophenoneamidinohydrazone 2-amino-5-chlorobenzophenoneamidinohydrazone, (Z)-isomer ACBPA hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



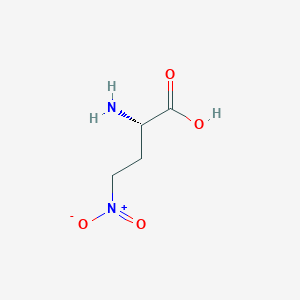
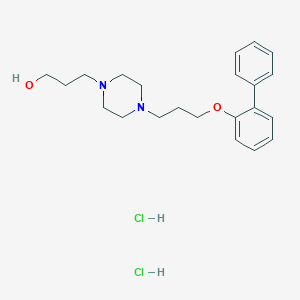
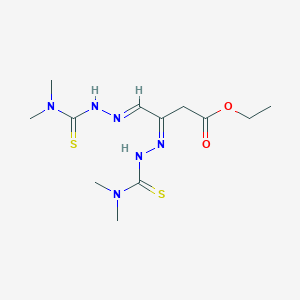
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)
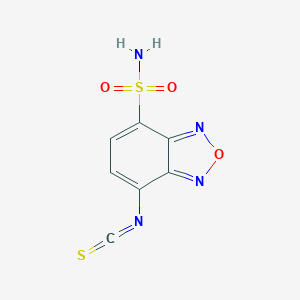

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)
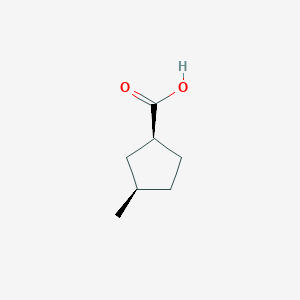
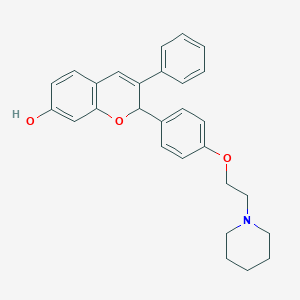
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
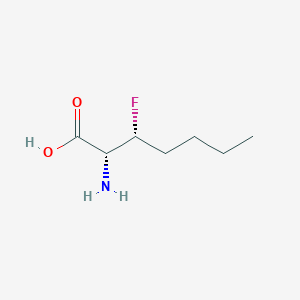
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)
